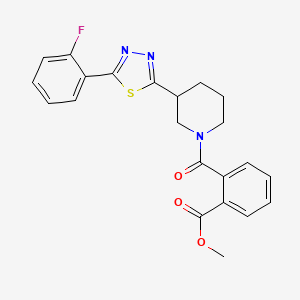![molecular formula C17H13FN2O B2855620 1-{3-[(6-Fluoroquinolin-4-yl)amino]phenyl}ethanone CAS No. 1018164-17-4](/img/structure/B2855620.png)
1-{3-[(6-Fluoroquinolin-4-yl)amino]phenyl}ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{3-[(6-Fluoroquinolin-4-yl)amino]phenyl}ethanone is a synthetic organic compound with the molecular formula C17H13FN2O. It features a quinoline ring system substituted with a fluorine atom, which is known to enhance the biological activity of the compound.
準備方法
The synthesis of 1-{3-[(6-Fluoroquinolin-4-yl)amino]phenyl}ethanone typically involves multiple steps, including the formation of the quinoline ring and subsequent functionalization. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules .
化学反応の分析
1-{3-[(6-Fluoroquinolin-4-yl)amino]phenyl}ethanone undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted position, where nucleophiles such as amines or thiols replace the fluorine atom.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and mild reducing agents for reduction. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups .
科学的研究の応用
1-{3-[(6-Fluoroquinolin-4-yl)amino]phenyl}ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition and other biochemical processes.
Medicine: Due to its potential biological activity, it is investigated for its use in developing new drugs, particularly those targeting bacterial and viral infections.
Industry: The compound’s unique properties make it valuable in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-{3-[(6-Fluoroquinolin-4-yl)amino]phenyl}ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the quinoline ring enhances the compound’s ability to bind to these targets, leading to inhibition or modulation of their activity. This interaction can disrupt essential biological pathways, making the compound effective against certain diseases .
類似化合物との比較
1-{3-[(6-Fluoroquinolin-4-yl)amino]phenyl}ethanone is unique due to its specific substitution pattern and the presence of a fluorine atom. Similar compounds include:
Fluoroquinolones: These compounds also contain a fluorine-substituted quinoline ring and are known for their antibacterial activity.
Quinoline derivatives: Other quinoline-based compounds with different substituents can exhibit varying biological activities, but the presence of fluorine in this compound enhances its potency and specificity.
特性
IUPAC Name |
1-[3-[(6-fluoroquinolin-4-yl)amino]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O/c1-11(21)12-3-2-4-14(9-12)20-17-7-8-19-16-6-5-13(18)10-15(16)17/h2-10H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTVXGCGCNYQQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC2=C3C=C(C=CC3=NC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2855538.png)


![2-(propan-2-yl)-N-[2-(propan-2-yl)cyclohexyl]cyclohexan-1-amine](/img/structure/B2855545.png)



![7-Azaspiro[2.5]oct-1-ene;hydrochloride](/img/structure/B2855552.png)

![3-fluoro-4-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2855556.png)
![5-Fluoro-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,2,3,6-tetrahydropyridine](/img/structure/B2855557.png)

![7-Fluoro-3-{[1-(2-phenoxyethyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2855560.png)
